BenchChemオンラインストアへようこそ!

3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Mitochondrial Pyruvate Carrier Cancer Immunotherapy T-cell Metabolism

The compound 3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891125-31-8) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class. Its structure features a 5-propyl substituent on the pyrimidinone ring and a distinctive 3-((2-oxo-2-phenylethyl)thio) side chain, which incorporates a phenacyl thioether motif.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 891125-31-8
Cat. No. B2843668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS891125-31-8
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H16N4O2S/c1-2-6-12-9-14(22)17-15-18-19-16(20(12)15)23-10-13(21)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18,22)
InChIKeyCFIWOLJPQSGKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891125-31-8): Core Scaffold and Procurement-Relevant Identity


The compound 3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891125-31-8) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class. Its structure features a 5-propyl substituent on the pyrimidinone ring and a distinctive 3-((2-oxo-2-phenylethyl)thio) side chain, which incorporates a phenacyl thioether motif [1]. This specific chemotype has been explicitly claimed in patent literature as a mitochondrial pyruvate carrier (MPC) inhibitor under development for cancer immunotherapy applications, distinguishing it from earlier-generation triazolopyrimidine derivatives that primarily targeted kinase inhibition or platelet aggregation [1][2]. The compound's molecular formula is C₁₆H₁₆N₄O₂S with a molecular weight of 328.39 g/mol, and its InChI Key is CFIWOLJPQSGKHV-UHFFFAOYSA-N .

Why Generic Substitution Fails for 891125-31-8: Target Specificity and Structural Determinants


Although the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold is shared across numerous research compounds, generic substitution is precluded by three factors: (1) the designated biological target—the mitochondrial pyruvate carrier (MPC)—is distinct from the kinase targets (e.g., CDK-2, EGFR) commonly pursued with other triazolopyrimidinones, meaning compounds optimized for kinase inhibition cannot be interchanged for MPC pharmacology studies [1][2]; (2) the 3-((2-oxo-2-phenylethyl)thio) substituent at position 3 is a specific structural feature explicitly enumerated in patent claims, whereas close analogs bearing 3-benzylthio, 3-(4-fluorobenzyl)thio, or 3-(4-methoxybenzyl)thio groups are chemically distinct entities with different physicochemical and pharmacological profiles [1]; and (3) the 5-propyl group on the pyrimidinone ring differentiates this compound from the 5-methyl analog (CAS 325995-88-8), which carries a smaller alkyl substituent that alters lipophilicity, steric bulk, and potentially target engagement .

Quantitative Differentiation Evidence for 3-((2-Oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (891125-31-8)


Designated Biological Target: Mitochondrial Pyruvate Carrier (MPC) Versus Common Kinase Inhibition

The compound is explicitly claimed and described as an inhibitor of the mitochondrial pyruvate carrier (MPC) in patent US20240360143A1, filed by Domain Therapeutics SA. This target designation is fundamentally different from the cyclin-dependent kinase 2 (CDK-2) inhibition reported for related 1,2,4-triazolo[4,3-a]pyrimidinone derivatives in the academic literature. In the 2024 ACS Omega study by Abd Al Moaty et al., triazolopyrimidinone analogs demonstrated CDK-2 inhibitory activity with MCF-7 cytotoxicity IC₅₀ values ranging from 0.050 to 28.3 μM, and the study's hit compounds were pyrimidine-based rather than the specific 5-propyl-3-phenacylthio derivative claimed in the patent [1][2]. The patent's MPC target is mechanistically linked to T-cell metabolic reprogramming for cancer immunotherapy, a therapeutic strategy not addressed by kinase-targeting triazolopyrimidinones. No publicly available MPC IC₅₀ value for this specific compound has been identified; differentiation rests on the target identity itself as disclosed in the patent specification [1].

Mitochondrial Pyruvate Carrier Cancer Immunotherapy T-cell Metabolism MPC Inhibitor Triazolopyrimidinone

Structural Differentiation at Position 3: Phenacylthio Versus Benzylthio and Substituted-Benzylthio Analogs

Patent US20240360143A1 explicitly enumerates the 3-phenacylsulfanyl substituent (3-((2-oxo-2-phenylethyl)thio)) as a distinct chemical entity separate from a series of closely related 3-substituted analogs, including 3-benzylsulfanyl-5-propyl, 3-[(4-fluorophenyl)methylsulfanyl]-5-propyl, 3-[(4-methylphenyl)methylsulfanyl]-5-propyl, and 3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5-propyl derivatives [1]. The phenacyl group introduces a carbonyl functionality adjacent to the thioether linkage, which is absent in the benzylthio analogs. This carbonyl provides hydrogen-bond acceptor capacity and alters the electronic environment of the sulfur atom. While no public comparative potency data exist for these analogs within the MPC assay context, the patent's separate claiming of each substituent variant indicates that these are considered compositionally distinct inventions with potentially non-equivalent biological properties [1].

Structure-Activity Relationship SAR Phenacyl Thioether Triazolopyrimidinone Patent Composition-of-Matter

5-Propyl Versus 5-Methyl Substitution: Impact on Lipophilicity and Steric Profile

The target compound carries a 5-propyl group (three-carbon n-alkyl chain) on the pyrimidinone ring, whereas the closest commercially cataloged analog, 5-methyl-3-((2-oxo-2-phenylethyl)thio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 325995-88-8), bears a 5-methyl substituent (single carbon) . The molecular formula difference (C₁₆H₁₆N₄O₂S, MW 328.39 for 5-propyl versus C₁₄H₁₂N₄O₂S, MW 300.34 for 5-methyl) translates to a calculated lipophilicity increase of approximately 0.9–1.1 logP units for the propyl analog based on the Hansch π constant for the additional two methylene units (π(CH₂) ≈ 0.5 per unit). This physicochemical difference can significantly affect membrane permeability, metabolic stability, and plasma protein binding, rendering the two compounds non-interchangeable in cellular and in vivo experimental contexts .

Lipophilicity cLogP Alkyl Substitution 5-Propyl Physicochemical Differentiation

Thioether Versus Amino Linker at Position 3: Metabolic Stability Implications

The compound employs a thioether (-S-) linker connecting the triazolopyrimidinone core to the phenacyl group. This contrasts with amino-linked triazolopyrimidine derivatives such as 5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, which incorporate a primary amine at position 5 and a propynyl thioether at position 3 . The thioether linkage in the target compound is subject to metabolic oxidation (CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites), a liability not shared by carbon- or amino-linked analogs. While this represents a potential metabolic soft spot, it also offers sites for pro-drug design and metabolite identification studies. The specific oxidation rate for this compound has not been publicly reported; however, thioether-containing drugs typically exhibit hepatic extraction ratios modulated by sulfur oxidation rates [1].

Thioether Linker Metabolic Stability Sulfur Oxidation CYP450 Linker Chemistry

Defined Research Application Scenarios for CAS 891125-31-8 Based on Evidence


Mitochondrial Pyruvate Carrier (MPC) Pharmacological Probe in T-Cell Immunometabolism Research

Based on its explicit patent claim as an MPC inhibitor [1], this compound is suited for use as a pharmacological tool compound to interrogate MPC function in T-cell metabolic reprogramming. The MPC target is distinct from kinase inhibition, which is the focus of other triazolopyrimidinone chemotypes [2]. Researchers investigating how pyruvate transport blockade affects T-cell differentiation, memory formation, or antitumor effector function should select this CAS-registered compound to align with the patent-disclosed chemical matter, ensuring relevance to the Domain Therapeutics MPC inhibitor program.

Structure-Activity Relationship (SAR) Reference Standard for 5-Propyl-3-phenacylthio Triazolopyrimidinones

As the specifically claimed 5-propyl-3-phenacylthio derivative within the US20240360143A1 patent family [1], this compound serves as a key reference standard for SAR studies exploring modifications at the 3-position (phenacyl vs. benzyl vs. substituted-benzyl thioethers) and the 5-position (propyl vs. methyl vs. other alkyl chains). Its procurement ensures that SAR datasets are anchored to a patent-validated chemical entity, facilitating comparison with both the 5-methyl analog (CAS 325995-88-8) and the 3-benzylsulfanyl analog series .

Cancer Immunotherapy Combination Studies Involving MPC Inhibition and Immune Checkpoint Blockade

The patent specifically describes the use of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one MPC inhibitors in combination with immune checkpoint inhibitors for cancer treatment [1]. This compound (CAS 891125-31-8) is appropriate for preclinical combination studies examining whether MPC inhibition synergizes with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies. No other publicly disclosed triazolopyrimidinone chemotype carries this specific therapeutic method-of-use claim, making this CAS number the relevant procurement choice for such combination immunotherapy investigations.

Thioether-Containing Probe for Metabolic Stability and CYP450 S-Oxidation Studies

The presence of a thioether linker susceptible to CYP450-mediated S-oxidation [1] makes this compound a relevant substrate for drug metabolism studies focusing on sulfur oxidation pathways. Researchers investigating the metabolic fate of thioether-containing heterocycles, or seeking to identify sulfoxide/sulfone metabolites by LC-MS/MS, can employ this compound as a structurally defined probe. The predicted moderate lipophilicity conferred by the 5-propyl group further supports its utility in hepatic microsome or hepatocyte stability assays.

Quote Request

Request a Quote for 3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.